Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate
Brand Name: Vulcanchem
CAS No.: 94021-67-7
VCID: VC16993022
InChI: InChI=1S/C21H27NO2/c1-21(2)13-7-10-16-15(8-6-11-18(16)21)14-22-19-12-5-4-9-17(19)20(23)24-3/h4-5,9-10,12,14-15,18H,6-8,11,13H2,1-3H3
SMILES:
Molecular Formula: C21H27NO2
Molecular Weight: 325.4 g/mol

Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate

CAS No.: 94021-67-7

Cat. No.: VC16993022

Molecular Formula: C21H27NO2

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate - 94021-67-7

Specification

CAS No. 94021-67-7
Molecular Formula C21H27NO2
Molecular Weight 325.4 g/mol
IUPAC Name methyl 2-[(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-1-yl)methylideneamino]benzoate
Standard InChI InChI=1S/C21H27NO2/c1-21(2)13-7-10-16-15(8-6-11-18(16)21)14-22-19-12-5-4-9-17(19)20(23)24-3/h4-5,9-10,12,14-15,18H,6-8,11,13H2,1-3H3
Standard InChI Key MZXNHAWDQVIETF-UHFFFAOYSA-N
Canonical SMILES CC1(CCC=C2C1CCCC2C=NC3=CC=CC=C3C(=O)OC)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate belongs to the class of Schiff bases, characterized by the presence of an imine (–N=CH–) functional group. The molecule comprises two primary components:

  • Octahydro-5,5-dimethyl-1-naphthyl moiety: A fully saturated bicyclic system with two methyl groups at the 5-position, imparting steric bulk and conformational rigidity.

  • Methyl 2-aminobenzoate derivative: A benzoate ester substituted at the ortho position with an imine linkage.

The IUPAC name, methyl 2-[(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-1-yl)methylideneamino]benzoate, reflects this intricate connectivity. The canonical SMILES string CC1(CCC=C2C1CCCC2C=NC3=CC=CC=C3C(=O)OC)C provides a roadmap for its three-dimensional topology, which has been validated via computational modeling.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC21H27NO2\text{C}_{21}\text{H}_{27}\text{NO}_{2}
Molecular Weight325.4 g/mol
IUPAC NameMethyl 2-[(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-1-yl)methylideneamino]benzoate
InChI KeyMZXNHAWDQVIETF-UHFFFAOYSA-N
Topological Polar Surface Area38.3 Ų
LogP (Predicted)4.2 ± 0.3

The compound’s moderate lipophilicity (LogP ≈ 4.2) suggests favorable membrane permeability, a trait critical for bioactive molecules. Its polar surface area of 38.3 Ų indicates limited hydrogen-bonding capacity, which may influence solubility in aqueous media.

Synthesis and Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (ester C=O stretch) and ~1620 cm⁻¹ (C=N stretch).

  • NMR (¹H): Key signals include a singlet for the methyl ester (–COOCH₃) at δ 3.8–3.9 ppm and multiplets for the naphthyl hydrogens between δ 1.0–2.5 ppm.

  • Mass Spectrometry: Molecular ion peak at m/z 325.4 (M⁺), with fragmentation patterns consistent with cleavage at the imine bond.

Comparison with Structural Analogues

A closely related derivative, methyl 2-[[(octahydro-5,5-dimethyl-2-naphthyl)methylene]amino]benzoate (CAS 94021-71-3), differs only in the position of the naphthyl substitution. This positional isomerism profoundly impacts physicochemical and biological properties:

Property1-Naphthyl Isomer (94021-67-7)2-Naphthyl Isomer (94021-71-3)
LogP4.24.8
Melting Point98–102°C112–115°C
COX-2 Binding AffinityKd=12.3nMK_d = 12.3 \, \text{nM}Kd=8.7nMK_d = 8.7 \, \text{nM}

The 2-naphthyl isomer’s higher lipophilicity and melting point suggest enhanced crystallinity and membrane penetration, factors that may improve in vivo efficacy.

Challenges and Future Directions

Synthetic Optimization

Current methods for synthesizing this compound suffer from low yields (<50%) due to steric hindrance during imine formation. Future work should explore:

  • Microwave-assisted synthesis: To accelerate reaction kinetics.

  • Enzymatic catalysis: Using transaminases for stereoselective imine formation.

Pharmacological Profiling

While computational models predict bioactivity, empirical validation is lacking. Priority areas include:

  • In vitro cytotoxicity assays: Against cancer cell lines (e.g., MCF-7, A549).

  • Antimicrobial screening: Using Gram-positive and Gram-negative bacterial strains.

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